Reduction Kinetics: Acetylenedicarboxylate Reacts 10³–10⁵× Faster than Maleate and Fumarate with Cob(I)alamin
In aqueous reductions with cob(I)alamin (vitamin B₁₂s), acetylenedicarboxylic acid is reduced 10³–10⁵ times faster than maleic and fumaric acids. The reduction proceeds through a sequential pathway: acetylenedicarboxylate is first reduced to fumarate, then to succinate, with the overall transformation representing a trans addition. This rate ratio (10³–10⁵) is characteristic of heterolytic additions by strongly nucleophilic reagents and indicates that acetylenedicarboxylate reductions are initiated by a two-electron transaction rather than a free-radical pathway [1].
| Evidence Dimension | Rate ratio (k_alkyne / k_alkene) for reduction by cob(I)alamin |
|---|---|
| Target Compound Data | Acetylenedicarboxylic acid (alkyne) |
| Comparator Or Baseline | Maleic acid and fumaric acid (alkenes) |
| Quantified Difference | 10³–10⁵× faster |
| Conditions | Aqueous solution, first-order each in carboxylic acid and B₁₂s, accelerated by increased [H⁺] |
Why This Matters
This 3–5 order-of-magnitude rate advantage establishes DMAD as the preferred substrate when rapid reductive transformations are required in synthetic or biochemical workflows involving B₁₂ cofactors.
- [1] Pillai, G. C., Reed, J. W., & Gould, E. S. (1986). Electron Transfer. 81. Reductions of Unsaturated Dicarboxylic Acids with Vitamin B₁₂ₛ (Cob(I)alamin). Inorganic Chemistry, 25(26), 4734-4736. DOI: 10.1021/ic00246a031 View Source
